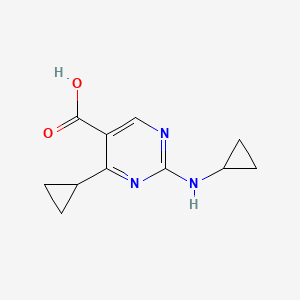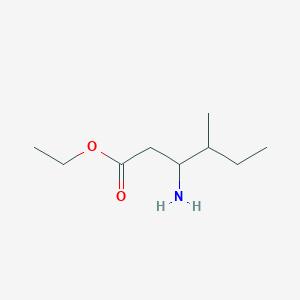![molecular formula C7H12F2OS B13631594 [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol](/img/structure/B13631594.png)
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group, a methoxy group, and a cyclobutyl ring attached to a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol typically involves the introduction of the difluoromethyl group and the methoxy group onto a cyclobutyl ring, followed by the attachment of a methanethiol group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed cyclobutyl ring. The methoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to target proteins. The thiol group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanol
- [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanamine
Uniqueness
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its alcohol and amine analogs
Eigenschaften
Molekularformel |
C7H12F2OS |
|---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol |
InChI |
InChI=1S/C7H12F2OS/c1-10-7(6(8)9)2-5(3-7)4-11/h5-6,11H,2-4H2,1H3 |
InChI-Schlüssel |
KHTCKKZRDUSDRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(C1)CS)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)
